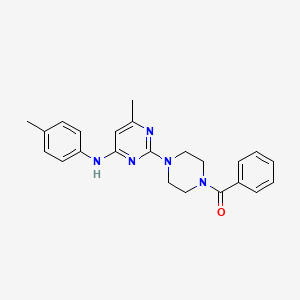
2-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine (or 2-BPMP) is a synthetic compound with a wide variety of applications in scientific research. 2-BPMP has a unique combination of chemical properties that make it an attractive choice for laboratory experiments, including its solubility in water, its stability in organic solvents, and its low toxicity.
科学的研究の応用
2-BPMP has a number of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in peptide synthesis, and as a fluorescent probe for the detection of reactive oxygen species. It has also been used in the synthesis of other compounds, including β-cyclodextrin and polyethylene glycol. In addition, 2-BPMP has been used as a substrate for the study of enzymes in the body, such as cytochrome P450 and cytochrome c oxidase.
作用機序
2-BPMP is thought to act by inhibiting the activity of enzymes in the body. Specifically, it is believed to bind to the active site of the enzyme, preventing it from catalyzing the reaction it normally would. This inhibition results in a decrease in the activity of the enzyme, which in turn can lead to a variety of physiological effects.
Biochemical and Physiological Effects
2-BPMP has been found to have a number of biochemical and physiological effects. It has been shown to reduce the activity of enzymes involved in the metabolism of drugs and hormones, resulting in a decrease in their levels in the body. It has also been found to reduce the activity of enzymes involved in the synthesis of proteins, resulting in a decrease in their production. In addition, 2-BPMP has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids, resulting in a decrease in their production. Finally, 2-BPMP has been found to reduce the activity of enzymes involved in the synthesis of nucleic acids, resulting in a decrease in their production.
実験室実験の利点と制限
2-BPMP has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in both organic and aqueous solvents. In addition, it has low toxicity and is not likely to cause any adverse effects in humans. However, 2-BPMP also has some limitations. It is not soluble in all solvents, and it can be difficult to remove from the reaction mixture. In addition, it can be difficult to accurately measure its concentration in a reaction mixture.
将来の方向性
2-BPMP has a number of potential future applications. It could be used as a fluorescent probe for the detection of reactive oxygen species, or as a substrate for the study of enzymes in the body, such as cytochrome P450 and cytochrome c oxidase. In addition, it could be used as a reagent in organic synthesis, as a catalyst in peptide synthesis, or as a substrate for the synthesis of other compounds, such as β-cyclodextrin and polyethylene glycol. Finally, it could be used to study the biochemical and physiological effects of enzymes in the body, such as their role in the metabolism of drugs and hormones.
合成法
2-BPMP can be synthesized in a three-step process. The first step involves the condensation of 4-methylbenzoyl chloride with piperazine to form the piperazinylmethylbenzoyl chloride. The second step involves the reaction of the piperazinylmethylbenzoyl chloride with 6-methyl-4-pyrimidinol to form 2-BPMP. The final step involves the removal of the chloride group to form the final product. This method has been found to be highly efficient, producing yields of up to 95%.
特性
IUPAC Name |
[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-17-8-10-20(11-9-17)25-21-16-18(2)24-23(26-21)28-14-12-27(13-15-28)22(29)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPAXQKANMLPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6565254.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B6565256.png)
![2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6565261.png)
![2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B6565268.png)
![2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6565270.png)
![2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6565278.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6565281.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6565286.png)
![2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6565294.png)
![N6-cyclopentyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6565306.png)
![3-cyclohexyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)propan-1-one](/img/structure/B6565312.png)
![2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6565330.png)
![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6565341.png)
![6-methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6565345.png)